molecular formula C15H15F2N3O3 B6931316 N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-(2,2-difluoroethyl)pyrazole-3-carboxamide

N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-(2,2-difluoroethyl)pyrazole-3-carboxamide

Cat. No.: B6931316
M. Wt: 323.29 g/mol
InChI Key: HBGZUZWXJKGCOK-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-(2,2-difluoroethyl)pyrazole-3-carboxamide is an organic compound that belongs to the class of carboxamides. This compound features a unique structure that includes a benzodioxole moiety, a pyrazole ring, and a difluoroethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-(2,2-difluoroethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O3/c16-14(17)8-20-6-4-11(19-20)15(21)18-5-3-10-1-2-12-13(7-10)23-9-22-12/h1-2,4,6-7,14H,3,5,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGZUZWXJKGCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCNC(=O)C3=NN(C=C3)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-(2,2-difluoroethyl)pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Introduction of the Pyrazole Ring: The pyrazole ring is formed via the reaction of hydrazine with a 1,3-diketone.

    Attachment of the Difluoroethyl Group: The difluoroethyl group is introduced through a nucleophilic substitution reaction using a difluoroethyl halide.

    Formation of the Carboxamide: The final step involves the coupling of the benzodioxole and pyrazole intermediates with an appropriate carboxylic acid derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-(2,2-difluoroethyl)pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-(2,2-difluoroethyl)pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-(2,2-difluoroethyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes or receptors, while the pyrazole ring may inhibit certain biological processes. The difluoroethyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-(2,2-difluoroethyl)pyrazole-3-carboxamide
  • N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-(2,2-difluoroethyl)pyrazole-3-carboxylate
  • N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid

Uniqueness

This compound is unique due to its combination of a benzodioxole moiety, a pyrazole ring, and a difluoroethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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